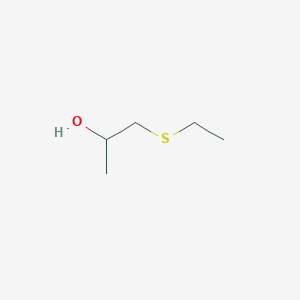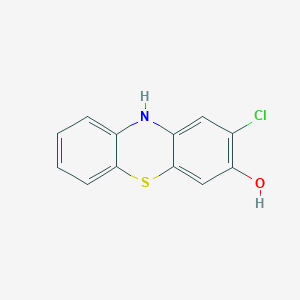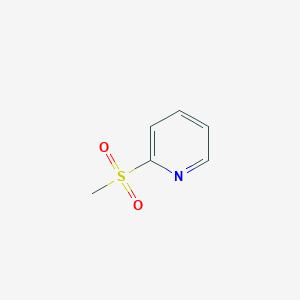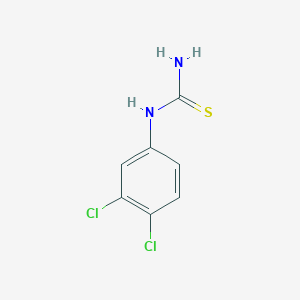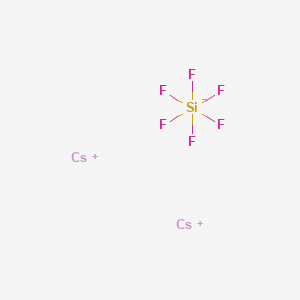
硫酸钬
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Holmium sulfate is a chemical compound composed of holmium, a rare earth element, and sulfate ions. The chemical formula for holmium sulfate is Ho₂(SO₄)₃. Holmium is part of the lanthanide series in the periodic table and is known for its unique magnetic properties. Holmium sulfate forms colorless crystals that are soluble in water and moderately soluble in strong mineral acids .
科学研究应用
Holmium sulfate has several scientific research applications across various fields:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for other holmium compounds.
Biology: Utilized in biological research for its unique magnetic properties and as a contrast agent in imaging techniques.
Medicine: Employed in medical lasers, particularly in holmium laser lithotripsy for the treatment of kidney stones.
Industry: Used in the production of specialized glasses, ceramics, and phosphors.
作用机制
Target of Action
Holmium sulfate, also known as Holmium(III) sulfate, is a compound with the formula Ho2(SO4)3 It is a rare earth metal sulfate and is part of the lanthanide seriesIt’s known that holmium, the core element of this compound, has unique magnetic properties and significantly enhances the magnetic strength of magnets when included in their alloys .
Mode of Action
It’s known that holmium has one of the highest magnetic strengths of any element, making it valuable in the manufacture of magnets and in various nuclear and electronic applications
Biochemical Pathways
Sulfur is found in amino acids (Cys and Met), oligopeptides (glutathione [GSH] and phytochelatins), vitamins and cofactors (biotin, thiamine, CoA, and S-adenosyl-Met), and a variety of secondary products . The impact of Holmium sulfate on these sulfur-containing compounds and their associated pathways would be an interesting area for future research.
Action Environment
The action of Holmium sulfate may be influenced by various environmental factors. For instance, the solubility of Holmium sulfate in water and its moderate solubility in strong mineral acids could affect its bioavailability and hence its efficacy Additionally, the stability of this compound could be influenced by factors such as pH, temperature, and the presence of other ions
生化分析
Biochemical Properties
Holmium sulfate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It acts as a catalyst in certain reactions and can influence the activity of enzymes by binding to their active sites. For instance, holmium sulfate has been shown to interact with membrane proteins, affecting their function and stability . These interactions can lead to changes in the biochemical pathways and overall cellular metabolism.
Cellular Effects
Holmium sulfate has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that holmium sulfate can promote cell migration and angiogenesis by interacting with specific membrane proteins and activating signaling pathways . Additionally, it can affect the synthesis of proteoglycans in cartilage cells, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of holmium sulfate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Holmium sulfate can bind to specific sites on enzymes, altering their activity and function. For example, it has been observed to interact with the membrane protein EphrinB2, leading to its phosphorylation and subsequent activation of downstream signaling molecules . This interaction can result in changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of holmium sulfate can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Holmium sulfate is generally stable under standard laboratory conditions, but its activity can diminish over time due to degradation . Long-term studies have shown that holmium sulfate can have sustained effects on cellular processes, such as promoting angiogenesis and cell migration .
Dosage Effects in Animal Models
The effects of holmium sulfate vary with different dosages in animal models. At lower doses, it can promote beneficial effects such as enhanced cell migration and angiogenesis. At higher doses, holmium sulfate can exhibit toxic or adverse effects. For instance, high doses of holmium sulfate have been associated with increased cellular stress and potential toxicity . It is essential to determine the optimal dosage to balance its therapeutic benefits and potential risks.
Metabolic Pathways
Holmium sulfate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence the sulfur metabolism pathway by interacting with sulfate transporters and enzymes involved in sulfate assimilation . These interactions can affect the overall metabolic flux and levels of metabolites within the cell. Holmium sulfate’s role in these pathways highlights its importance in cellular metabolism and function.
Transport and Distribution
The transport and distribution of holmium sulfate within cells and tissues are mediated by specific transporters and binding proteins. Holmium sulfate can be transported across cell membranes and distributed to various cellular compartments. Its solubility in water and moderate solubility in strong mineral acids facilitate its transport within the cellular environment . The distribution of holmium sulfate can influence its localization and accumulation in specific tissues.
Subcellular Localization
Holmium sulfate’s subcellular localization is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, holmium sulfate has been observed to localize in the plasma membrane and chloroplasts, where it can exert its effects on cellular processes
准备方法
Synthetic Routes and Reaction Conditions: Holmium sulfate can be synthesized through the reaction of holmium metal or holmium oxide with sulfuric acid. The general reaction is as follows: [ 2Ho + 3H₂SO₄ \rightarrow Ho₂(SO₄)₃ + 3H₂ ] This reaction involves dissolving holmium metal in sulfuric acid, resulting in the formation of holmium sulfate and the release of hydrogen gas .
Industrial Production Methods: In industrial settings, holmium sulfate is typically produced by treating holmium-containing minerals, such as monazite or bastnäsite, with sulfuric acid. The process involves several steps, including crushing the mineral, treating it with hot concentrated sulfuric acid to convert the rare earth elements into their sulfate forms, and then separating and purifying the holmium sulfate through solvent extraction and ion-exchange techniques .
化学反应分析
Types of Reactions: Holmium sulfate undergoes various chemical reactions, including:
Oxidation: Holmium sulfate can be oxidized to form holmium oxide (Ho₂O₃).
Reduction: Holmium sulfate can be reduced to holmium metal using reducing agents such as calcium.
Substitution: Holmium sulfate can participate in substitution reactions where the sulfate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Heating holmium sulfate in the presence of oxygen or air.
Reduction: Using calcium or other strong reducing agents at high temperatures.
Substitution: Reacting holmium sulfate with other salts or acids to replace the sulfate ions.
Major Products Formed:
Oxidation: Holmium oxide (Ho₂O₃)
Reduction: Holmium metal (Ho)
Substitution: Various holmium salts depending on the reacting anion
相似化合物的比较
Holmium sulfate can be compared with other rare earth sulfates, such as:
- Erbium sulfate (Er₂(SO₄)₃)
- Dysprosium sulfate (Dy₂(SO₄)₃)
- Ytterbium sulfate (Yb₂(SO₄)₃)
Uniqueness:
- Magnetic Properties: Holmium sulfate exhibits unique magnetic properties due to the high magnetic moment of holmium ions, making it valuable in magnetic applications.
- Laser Applications: Holmium sulfate is specifically used in holmium lasers, which are not common for other rare earth sulfates .
Holmium sulfate stands out due to its combination of magnetic properties, catalytic activity, and specific applications in medical lasers, making it a versatile and valuable compound in various scientific and industrial fields.
属性
CAS 编号 |
15622-40-9 |
|---|---|
分子式 |
H2HoO4S |
分子量 |
263.01 g/mol |
IUPAC 名称 |
holmium;sulfuric acid |
InChI |
InChI=1S/Ho.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI 键 |
JTZUUBNBNBFJCX-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ho+3].[Ho+3] |
规范 SMILES |
OS(=O)(=O)O.[Ho] |
| 15622-40-9 | |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common structural motifs observed in holmium sulfate compounds?
A1: Research reveals diverse structures for holmium sulfate compounds. For instance, [C2N2H10]3[Ho2(SO4)6·2H2O] features inorganic layers built from zigzag and helical [–Ho–O–S–O–]n chains connected by μ-2 SO42– groups, forming 10-membered rings []. In contrast, (H3dien)[Ho(SO4)3(H2O)2] (dien = diethylenetriamine) exhibits a single chain structure composed of HoO8 polyhedra and SO4 tetrahedra linked by coordinating water molecules []. Furthermore, a novel single ladder chain structure is observed in (C2H8N)[Ho(SO4)2·H2O], where double chains formed by HoO8 polyhedra and SO4 tetrahedra are interconnected by μ3-O atoms []. These examples highlight the structural versatility of holmium sulfate compounds.
Q2: What role does solvothermal synthesis play in obtaining holmium sulfate crystals?
A2: Solvothermal synthesis is a crucial technique for obtaining single crystals of holmium sulfate compounds suitable for X-ray diffraction studies. This method utilizes a solvent under elevated temperature and pressure, promoting the formation of crystalline materials. Researchers successfully employed solvothermal synthesis to prepare [C2N2H10]3[Ho2(SO4)6·2H2O], (H3dien)[Ho(SO4)3(H2O)2], and (C2H8N)[Ho(SO4)2·H2O] [, , ]. The choice of solvent and reaction conditions significantly influences crystal growth and the resulting structural features of the holmium sulfate compound.
Q3: Beyond single crystals, has holmium sulfate been investigated in other forms?
A3: Yes, researchers have explored the catalytic properties of gadolinium and holmium sulfates supported on carbon surfaces []. This study utilized ultrahigh-vacuum techniques at low temperatures (77K) and focused on the orthohydrogen-parahydrogen conversion reaction. While the specific structural characteristics of the supported sulfates were not detailed in this publication, this research exemplifies the potential application of holmium sulfate in heterogeneous catalysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


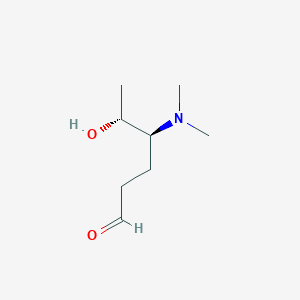
![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)







